
N-Hydroxy Norfloxacine
Vue d'ensemble
Description
N-Hydroxy Norfloxacin (NHN) is a synthetic antibiotic that is derived from the chemical structure of norfloxacin, a fluoroquinolone family member. NHN has been studied extensively for its potential applications in the medical field. It has been demonstrated to have antimicrobial activity against a wide range of bacteria, viruses, and fungi. Additionally, it has been investigated for its potential in the treatment of various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
Prédiction de la persistance environnementale
N-Hydroxy Norfloxacine : joue un rôle crucial dans la compréhension du comportement d'hydrolyse et des voies de dégradation de la norfloxacine dans la zone hyporhéique (ZH). Ceci est essentiel pour prédire la persistance environnementale du composé. Des études ont montré que le processus d'hydrolyse de la norfloxacine est conforme à la cinétique du premier ordre, et que les facteurs environnementaux tels que l'oxygène dissous affectent de manière significative son taux d'hydrolyse .
Voies de dégradation des antibiotiques
Le mécanisme de dégradation de la norfloxacine dans les milieux aqueux initié par les radicaux hydroxyles a été exploré à l'aide de calculs de théorie de la fonctionnelle de la densité (DFT). Ces recherches sont essentielles pour développer des technologies efficaces et respectueuses de l'environnement pour éliminer la norfloxacine des milieux aquatiques .
Dégradation photocatalytique
Dégradation photocatalytique : est une autre application où la this compound est significative. L'activité photocatalytique sur divers substrats, tels que le Zn, peut conduire à la dégradation des antibiotiques de norfloxacine, ce qui est une méthode prometteuse pour traiter les eaux contaminées .
Photolyse assistée par micro-ondes
La combinaison des méthodes d'irradiation par micro-ondes et UV a été étudiée pour la dégradation de la norfloxacine. Ce processus MW/UV présente un remarquable effet synergique, conduisant à un taux d'élimination beaucoup plus rapide que l'irradiation par lumière UV seule .
Mécanisme D'action
Target of Action
N-Hydroxy Norfloxacin, like its parent compound Norfloxacin, primarily targets bacterial enzymes known as DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, N-Hydroxy Norfloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .
Mode of Action
N-Hydroxy Norfloxacin inhibits the action of DNA gyrase and topoisomerase IV by binding to these enzymes . This binding blocks the untwisting of bacterial DNA, a necessary step for DNA replication . Notably, N-Hydroxy Norfloxacin has a much higher affinity for bacterial DNA gyrase than for mammalian enzymes, which contributes to its antibacterial specificity .
Biochemical Pathways
The primary biochemical pathway affected by N-Hydroxy Norfloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding and separation of bacterial DNA strands, thereby halting DNA replication and transcription . This disruption in the DNA replication process leads to the death of the bacteria .
Pharmacokinetics
Norfloxacin, the parent compound of N-Hydroxy Norfloxacin, is rapidly absorbed from the gastrointestinal tract, with a bioavailability of 30 to 40% . It achieves peak serum concentrations of 1.5 to 2.0 µg/ml within 1.5 hours after a 400-mg oral dose . Norfloxacin is widely distributed throughout the body and undergoes metabolic conversion . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The pharmacokinetics of N-Hydroxy Norfloxacin may be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of N-Hydroxy Norfloxacin’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and repair, the drug prevents the bacteria from multiplying and repairing damage to their DNA . This leads to the death of the bacteria and the resolution of the bacterial infection .
Action Environment
The action of N-Hydroxy Norfloxacin can be influenced by various environmental factors. For instance, the hydrolysis of Norfloxacin has been found to be affected by factors such as dissolved oxygen (DO) concentration, pH, and the presence of certain ions . The hydrolysis rates of Norfloxacin under neutral and alkaline conditions were found to be higher than under acidic conditions in both aerobic and anoxic environments . These factors may similarly influence the action, efficacy, and stability of N-Hydroxy Norfloxacin, although specific studies are needed to confirm this.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Hydroxy Norfloxacin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including DNA gyrase . The nature of these interactions involves the binding of N-Hydroxy Norfloxacin to the gyrase A subunit, which increases the drug resistance of the enzyme .
Cellular Effects
N-Hydroxy Norfloxacin has profound effects on various types of cells and cellular processes. It influences cell function by interacting with DNA gyrase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxy Norfloxacin involves its binding interactions with biomolecules, such as DNA gyrase . It inhibits the function of this enzyme, leading to changes in gene expression and increased drug resistance .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of N-Hydroxy Norfloxacin may change due to factors such as the stability and degradation of the product . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Hydroxy Norfloxacin vary with different dosages in animal models . High doses may lead to toxic or adverse effects .
Metabolic Pathways
N-Hydroxy Norfloxacin is involved in various metabolic pathways. It interacts with enzymes or cofactors, leading to effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Hydroxy Norfloxacin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Hydroxy Norfloxacin affects its activity or function . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRYEUCJVTZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388736 | |
| Record name | N-Hydroxy Norfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109142-49-6 | |
| Record name | N-Hydroxy Norfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



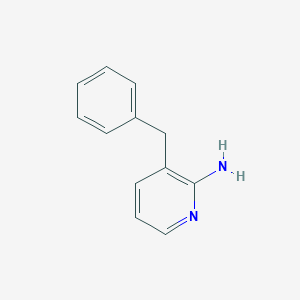
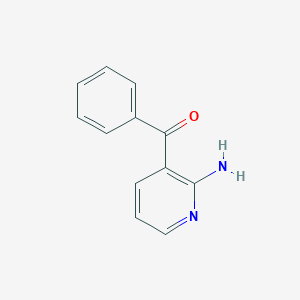

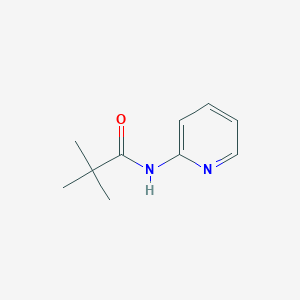
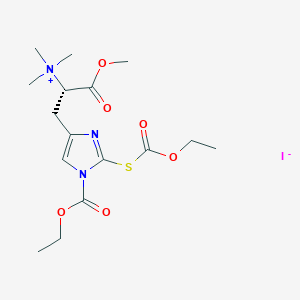

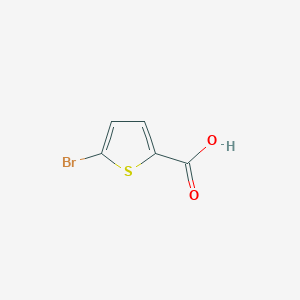

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)
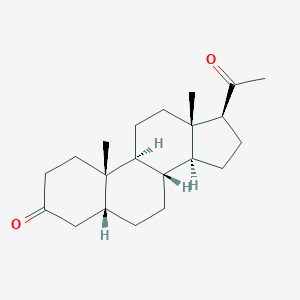
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)